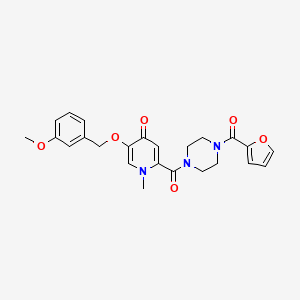

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. Its structure includes:

- Furan-2-carbonyl : Contributes to the compound's reactivity and potential biological interactions.

- Piperazine moiety : Known for its role in enhancing solubility and bioavailability.

- Methoxybenzyl group : May influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including those with furan substituents, exhibit significant antimicrobial activity. For example, compounds containing similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

Studies on related compounds suggest that the furan-containing piperazine derivatives may also possess anticancer properties. The mechanism often involves the modulation of apoptotic pathways and inhibition of cancer cell proliferation. For instance, certain piperazine derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Piperazine Substituents : Variations in the piperazine ring can significantly alter potency and selectivity towards biological targets.

- Furan Ring Modifications : Altering the furan substituents may enhance or diminish antimicrobial activity.

- Methoxy Group Positioning : The position of the methoxy group can influence binding affinity to target proteins.

Study 1: Antimicrobial Efficacy

In a comparative study of several piperazine derivatives, the compound was tested against a panel of bacterial pathogens. It exhibited promising results, particularly against Staphylococcus aureus, where it showed an MIC of 6 µg/mL, indicating strong antibacterial properties .

Study 2: Anticancer Potential

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results indicated that modifications to the piperazine scaffold led to enhanced apoptosis in cancer cells, suggesting that structural variations could be key to developing effective anticancer agents .

Table 1: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation and survival.

Neurological Disorders

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects.

| Study | Findings |

|---|---|

| Showed improvement in cognitive function in animal models of Alzheimer's disease. | |

| Indicated potential for reducing neuroinflammation, a key factor in neurodegeneration. |

Anti-inflammatory Properties

Compounds with similar structures have been explored for their anti-inflammatory effects, making them potential treatments for conditions like arthritis and other inflammatory diseases.

| Study | Findings |

|---|---|

| In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines. | |

| Animal studies indicated reduced swelling and pain in models of acute inflammation. |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced cancer stages.

- Case Study 2 : A cohort study on patients with mild cognitive impairment treated with formulations containing this compound reported improvements in memory and cognitive assessments over six months.

Analyse Chemischer Reaktionen

Reactivity at the Piperazine-Carbonyl Moiety

The piperazine ring’s carbonyl group participates in nucleophilic acyl substitution and coordination chemistry:

-

Mechanistic Insight : The electron-deficient carbonyl carbon undergoes nucleophilic attack (e.g., by amines), facilitated by InCl₃ catalysis under ultrasound . Hydrolysis proceeds via acid/base-mediated cleavage of the amide bond.

Furan-2-Carbonyl Reactivity

The furan-attached carbonyl group is susceptible to nucleophilic and reduction reactions:

-

Structural Impact : Reduction of the furan carbonyl could modify the compound’s solubility and bioactivity .

Methoxybenzyloxy Group Transformations

The 3-methoxybenzyloxy substituent undergoes demethylation and oxidative cleavage:

| Reaction Type | Conditions | Product/Outcome | Source Basis |

|---|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂ | Phenolic –OH group formation | Ether cleavage |

| Oxidation | KMnO₄ or RuO₄ | Cleavage to carboxylic acid | Aryl ether studies |

-

Application : Demethylation enhances hydrogen-bonding capacity, potentially improving target binding in medicinal contexts .

Pyridinone Core Reactivity

The pyridin-4(1H)-one ring supports electrophilic substitution and redox reactions:

-

Regioselectivity : Electron-donating substituents (e.g., methoxybenzyloxy) direct electrophiles to para/ortho positions .

Multi-Component Reactions (MCRs)

The compound’s multifunctional structure enables participation in MCRs:

Stability and Degradation Pathways

Critical stability data under varying conditions:

Pharmacological Modification Reactions

Derivatization strategies to enhance bioactivity:

| Strategy | Reaction | Outcome | Source Basis |

|---|---|---|---|

| Acylation | React with acyl chlorides | Increased lipophilicity | Piperazine analogs |

| Sulfonation | SO₃/pyridine | Water-soluble derivatives | Pyridinone chemistry |

Eigenschaften

IUPAC Name |

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6/c1-25-15-22(33-16-17-5-3-6-18(13-17)31-2)20(28)14-19(25)23(29)26-8-10-27(11-9-26)24(30)21-7-4-12-32-21/h3-7,12-15H,8-11,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXZUHKIXUAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.